molecular formula C7H5Cl2N3 B1448611 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1803608-25-4

5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1448611
CAS No.: 1803608-25-4
M. Wt: 202.04 g/mol
InChI Key: SVNAAFMIZCAQSZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1H-pyrazolo[4,3-b]pyridine with chlorinating agents such as thionyl chloride or phosphorus oxychloride[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine

  • 1H-Pyrazolo[2,3-b]pyridine

  • 1H-Pyrrolo[2,3-b]pyridine

Uniqueness: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

Biological Activity

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6_6H4_4Cl2_2N4_4
  • Molecular Weight : 203.03 g/mol
  • CAS Number : 939979-32-5

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways:

  • PDE1 Inhibition : This compound has been identified as a phosphodiesterase type 1 (PDE1) inhibitor. PDE1 enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are important for various signaling pathways related to neurodegenerative diseases .
  • Antitumor Activity : In xenograft models, compounds from the pyrazolo series have demonstrated significant antitumor efficacy. For instance, derivatives similar to this compound showed reduced tumor growth in models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) .
  • Inhibition of Kinases : The compound has shown inhibitory effects on kinases such as Pim-1 and Pim-2, which are implicated in cell proliferation and survival. The IC50_{50} values for these interactions suggest potent activity at low concentrations .

Biological Activity Data

The following table summarizes the biological activities and related IC50_{50} values reported for this compound and its derivatives:

Biological Activity Target IC50_{50} Value (nM) Reference
Inhibition of Pim-1 kinasePim-113
Inhibition of Pim-2 kinasePim-210
Antitumor efficacyVarious cancer cell lines<100
PDE1 inhibitionPDE1Not specified

Case Study 1: Antitumor Effects in Xenograft Models

In a study evaluating the antitumor effects of pyrazolo derivatives including this compound, researchers found that these compounds significantly inhibited tumor growth in xenograft models without causing notable toxicity to normal tissues. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound through its action as a PDE1 inhibitor. It was shown to enhance cyclic AMP levels in neuronal cells, leading to improved survival rates under stress conditions mimicking neurodegeneration. This suggests potential therapeutic applications in treating diseases like Alzheimer's .

Properties

IUPAC Name

5,7-dichloro-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(8)2-6(9)11-5(7)3-10-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNAAFMIZCAQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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